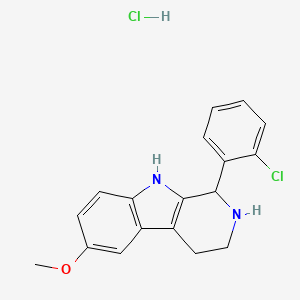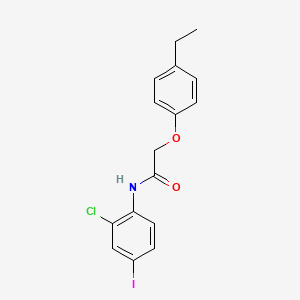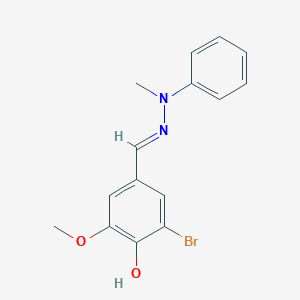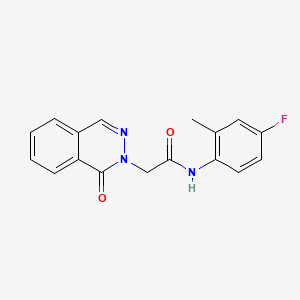
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, also known as harmine hydrochloride, is a naturally occurring beta-carboline alkaloid found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine hydrochloride has been extensively studied for its potential therapeutic applications, including as an antidepressant, anti-inflammatory, and anti-cancer agent.
Mecanismo De Acción
Harmine hydrochloride acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
In addition to its effects on neurotransmitters, this compound hydrochloride has been shown to have other biochemical and physiological effects. For example, this compound hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on cell cycle regulation and apoptosis. Harmine hydrochloride has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Harmine hydrochloride has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it accessible to researchers. Harmine hydrochloride also has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has some limitations for use in lab experiments, including its potential toxicity at high doses and its potential interactions with other drugs.
Direcciones Futuras
There are several potential future directions for research on 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Harmine hydrochloride has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is its potential use as an anti-cancer agent. While this compound hydrochloride has shown promise in preclinical studies, further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
Harmine hydrochloride can be synthesized from 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, which is extracted from the seeds of Peganum harmala. The synthesis involves the conversion of this compound to harmaline, followed by the addition of hydrochloric acid to form this compound hydrochloride.
Aplicaciones Científicas De Investigación
Harmine hydrochloride has been studied extensively for its potential therapeutic applications. Studies have shown that 1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride hydrochloride has anti-inflammatory effects, which may make it useful in the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Harmine hydrochloride has also been shown to have antidepressant effects, potentially through its modulation of the serotonin and dopamine systems in the brain.
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O.ClH/c1-22-11-6-7-16-14(10-11)12-8-9-20-17(18(12)21-16)13-4-2-3-5-15(13)19;/h2-7,10,17,20-21H,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGYPKRGWYJUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B6005008.png)

![2-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B6005015.png)
![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-3-(4-pyridinyl)propanamide](/img/structure/B6005022.png)
![2-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6005036.png)
![N-methyl-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6005037.png)
![N-ethyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6005038.png)
![2-[1-isobutyl-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6005045.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(3-methoxyphenyl)piperidine](/img/structure/B6005061.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-5-(4-chlorophenyl)-2-furamide](/img/structure/B6005062.png)
![2-ethyl-1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6005065.png)
![8-{[(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]thio}-7-(4-tert-butylbenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6005073.png)